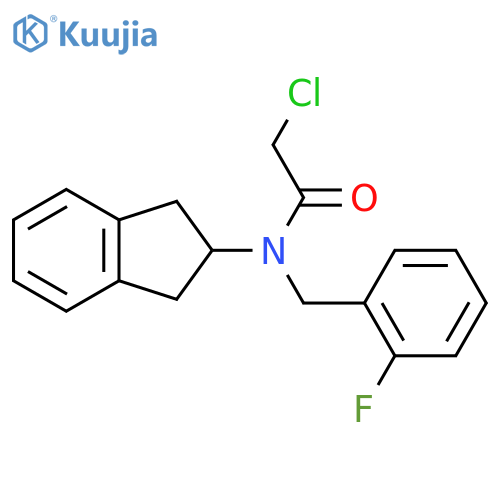

Cas no 610298-62-9 (2-chloro-N-(2-fluoro-benzyl)-N-indan-2-yl-acetamide)

610298-62-9 structure

商品名:2-chloro-N-(2-fluoro-benzyl)-N-indan-2-yl-acetamide

2-chloro-N-(2-fluoro-benzyl)-N-indan-2-yl-acetamide 化学的及び物理的性質

名前と識別子

-

- SCHEMBL6206609

- Z1562137846

- 2-chloro-N-(2-fluoro-benzyl)-N-indan-2-yl-acetamide

- 610298-62-9

- EN300-26584915

- YSZVUJPKGOGIPO-UHFFFAOYSA-N

- 2-chloro-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]acetamide

-

- インチ: 1S/C18H17ClFNO/c19-11-18(22)21(12-15-7-3-4-8-17(15)20)16-9-13-5-1-2-6-14(13)10-16/h1-8,16H,9-12H2

- InChIKey: YSZVUJPKGOGIPO-UHFFFAOYSA-N

- ほほえんだ: ClCC(N(CC1C=CC=CC=1F)C1CC2C=CC=CC=2C1)=O

計算された属性

- せいみつぶんしりょう: 317.0982700g/mol

- どういたいしつりょう: 317.0982700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 377

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 20.3Ų

2-chloro-N-(2-fluoro-benzyl)-N-indan-2-yl-acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26584915-0.05g |

2-chloro-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]acetamide |

610298-62-9 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

2-chloro-N-(2-fluoro-benzyl)-N-indan-2-yl-acetamide 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

610298-62-9 (2-chloro-N-(2-fluoro-benzyl)-N-indan-2-yl-acetamide) 関連製品

- 55290-64-7(Dimethipin)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量